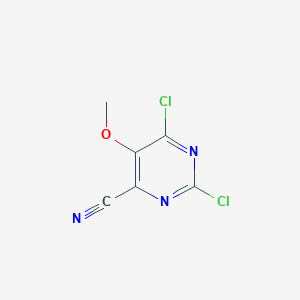![molecular formula C5H2ClIN4 B15232662 6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that contains both chlorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting unstable heteroaryl aldehyde intermediate is then isolated as its bisulfite adduct .
Industrial Production Methods
Industrial production methods for this compound often involve continuous manufacturing processes. These processes are designed to be scalable and efficient, ensuring the consistent production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Applications De Recherche Scientifique
6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
- 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
Uniqueness
6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Propriétés
Formule moléculaire |
C5H2ClIN4 |
|---|---|
Poids moléculaire |
280.45 g/mol |
Nom IUPAC |
6-chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1,4H |
Clé InChI |
HPDAWWBYMNEJPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=N1)C(N=N2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)



![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)


![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)






